5-Phenyl-1lambda6,2-thiazolidine-1,1-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)9(6-7-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKMEVHNIYSRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537863-73-2 | |
| Record name | 5-phenyl-1lambda6,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Phenyl 1λ⁶,2 Thiazolidine 1,1 Dione and Its Analogues
Strategies for the Construction of the Thiazolidine-1,1-dione Ring System
The foundational step in synthesizing the target compound is the creation of the five-membered thiazolidine (B150603) heterocycle. nih.gov Various chemical strategies have been developed to efficiently construct this ring system, which can later be oxidized to the 1,1-dione form.
Cyclization Reaction Pathways
The most common and established method for synthesizing the thiazolidine-2,4-dione core involves the cyclocondensation of thiourea (B124793) or its N-substituted derivatives with an α-haloacetic acid, such as chloroacetic acid. researchgate.netnih.govekb.eg This reaction proceeds through the formation of a 2-imino-4-thiazolidinone intermediate, which is subsequently hydrolyzed under acidic conditions to yield the desired thiazolidine-2,4-dione. researchgate.netnih.gov
The general reaction is as follows:
Thiourea reacts with chloroacetic acid in water. This mixture is often stirred and may be heated, sometimes using microwave irradiation to reduce reaction times. nih.govmdpi.com
The initial cyclization forms 2-imino-4-thiazolidinone. nih.gov
Hydrolysis of this intermediate, typically with an acid like concentrated HCl, yields the final thiazolidine-2,4-dione ring. ekb.eg
Alternative cyclization strategies include the reaction of an alkyl thioncarbamate with an α-halogenated carboxylic acid, followed by an acid-catalyzed cyclisation to form the thiazolidine-2,4-dione ring. nih.gov
Condensation Reaction Mechanisms (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a pivotal reaction for introducing substituents at the C5 position of the thiazolidine-2,4-dione ring. ijsrst.comnih.gov This reaction involves the condensation of an active methylene (B1212753) compound (in this case, thiazolidine-2,4-dione) with an aldehyde or ketone. ijsrst.comrsc.org To synthesize the precursor for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, benzaldehyde (B42025) is used as the aldehyde reactant. The methylene group at the C5 position of the thiazolidine-2,4-dione is activated by the two adjacent carbonyl groups, making it sufficiently acidic to act as a nucleophile. nih.gov
The reaction is typically catalyzed by a base or an acid and often requires heating. mdpi.comijsrst.com A variety of catalysts and conditions have been explored to optimize this reaction, including the use of green catalysts and microwave assistance to improve yields and reduce reaction times. mdpi.comrsc.org For instance, the reaction can be catalyzed by piperidine (B6355638) in refluxing ethanol, baker's yeast, or tannic acid. ijsrst.comrsc.org Microwave-assisted synthesis in the presence of silica (B1680970) gel, acetic acid, and piperidine in toluene (B28343) has also been shown to be effective. mdpi.comscispace.com The condensation results in a 5-benzylidenethiazolidine-2,4-dione, which contains the C5 phenyl moiety attached via an exocyclic double bond. ijsrst.com
| Catalyst/Method | Solvent | Conditions | Outcome | Reference |
| Piperidine | Ethanol | Reflux | Synthesis of 5-arylidene-2,4-thiazolidinediones | ijsrst.com |
| Baker's Yeast | - | Eco-friendly conditions | Synthesis of 5-arylidene-2,4-thiazolidinediones | rsc.org |
| Tannic Acid | Ethanol | Reflux | Catalyzed Knoevenagel condensation | ijsrst.com |
| Microwave Irradiation | Toluene | 110 °C, 300 W, 25 min | Efficient synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives | mdpi.comscispace.com |
Aldol Reaction Applications
The Aldol condensation represents another important method for C-C bond formation at the C5 position of the thiazolidinone core. While mechanistically similar to the Knoevenagel condensation in its initial steps, the Aldol reaction can be controlled to yield the initial alcohol adduct before dehydration. In the context of thiazolidinones, the Aldol condensation between a 4-thiazolidinone (B1220212) derivative and an aromatic aldehyde can be used to introduce the 5-arylmethylidene moiety. researchgate.net For example, the condensation of 2,3-diphenyl-4-thiazolidinone (B188892) with aromatic aldehydes has been successfully achieved using ethoxide ion as a catalyst to produce 2,3-diphenyl-5-arylidene-4-thiazolidinones. researchgate.net
Furthermore, direct and asymmetric Aldol reactions have been developed for related thiazolidine scaffolds, such as N-azidoacetyl-1,3-thiazolidine-2-thione, using chiral metal complexes to achieve high stereocontrol. nih.gov These advanced methodologies highlight the versatility of Aldol-type reactions in creating complex and stereochemically defined thiazolidine derivatives.
Functionalization Approaches at Specific Positions of the Thiazolidine-1,1-dione Core
After the construction of the basic ring, further modifications are often required to synthesize specific analogues. These functionalizations can occur at the C5 position to introduce or modify the phenyl group, or at the nitrogen atom of the ring.
Introduction and Modification of the C5 Phenyl Moiety
As detailed under the Knoevenagel condensation (Section 2.1.2), the primary method for introducing the phenyl group at the C5 position is the reaction of thiazolidine-2,4-dione with benzaldehyde or a substituted benzaldehyde. mdpi.comijsrst.com This reaction yields a 5-benzylidene-thiazolidine-2,4-dione. ijsrst.com To obtain the final 5-phenyl-thiazolidine-2,4-dione, the exocyclic double bond of the 5-benzylidene intermediate must be reduced. This reduction can be accomplished using various methods, such as catalytic hydrogenation. For instance, reduction under pressurized hydrogen gas using a palladium hydroxide (B78521) catalyst has been reported. scispace.com
Subsequent oxidation of the sulfur atom in 5-phenyl-thiazolidine-2,4-dione to a sulfone yields the target compound, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. This oxidation is typically carried out using strong oxidizing agents, such as hydrogen peroxide in acetic acid. researchgate.net
N-Substitution Strategies (e.g., at N2)
The nitrogen atom in the thiazolidine-2,4-dione ring (position N3) is acidic and can be readily functionalized. researchgate.net N-substitution is a common strategy to modulate the properties of the molecule. A variety of substituents can be introduced at this position through alkylation or acylation reactions.
For example, N-benzylation has been achieved by reacting a 5-substituted thiazolidine-2,4-dione with a substituted benzyl (B1604629) bromide. mdpi.com This reaction is often performed under phase-transfer catalysis conditions, using potassium hydroxide as the base and tert-butylammonium (B1230491) hydrogen sulfate (B86663) as the catalyst in a water-toluene solvent system, often with microwave irradiation to facilitate the reaction. mdpi.com One-pot synthetic protocols have also been developed that allow for the simultaneous substitution at both the C5 and N3 positions. nih.gov
| Reaction Type | Reagents | Conditions | Product | Reference |
| N-Benzylation | Substituted benzyl bromide, KOH, tert-butylammonium hydrogen sulfate | Water/Toluene, Microwave at 85 °C | N-benzylated thiazolidine-2,4-dione | mdpi.com |
| N-Alkylation | Alkyl bromoacetate | - | Alkyl 2,4-dioxothiazolidin-3-ylacetate | researchgate.net |
Mannich Base Derivatization
The derivatization of the thiazolidinone core through the Mannich reaction is a significant strategy for synthesizing new analogues. This reaction involves the aminoalkylation of an acidic proton, typically located at the C-5 position of the thiazolidinone ring, using formaldehyde (B43269) and a primary or secondary amine to introduce a β-amino carbonyl moiety. researchgate.net
In the synthesis of 5-phenyl/methyl-5-morpholinomethyl/pyrrolidinomethyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones, the reaction is carried out by refluxing the parent 5-phenyl-4-thiazolidinone with formaldehyde and a secondary amine like morpholine (B109124) or pyrrolidine. istanbul.edu.trnih.gov The addition of the aminomethyl group is confirmed by spectral analysis, which shows the disappearance of the proton signal at the 5-position of the thiazolidinone ring. istanbul.edu.tr This method highlights a key synthetic route for modifying the 5-position of the thiazolidinone scaffold.
Detailed findings from the synthesis of these Mannich bases are presented below:
| Parent Compound | Amine | Reaction Condition | Resulting Derivative | Reference |
| 5-phenyl-2-[...]-4-thiazolidinone | Morpholine | Reflux with formaldehyde | 5-phenyl-5-morpholinomethyl-2-[...]-4-thiazolidinone | istanbul.edu.tr |
| 5-phenyl-2-[...]-4-thiazolidinone | Pyrrolidine | Reflux with formaldehyde | 5-phenyl-5-pyrrolidinomethyl-2-[...]-4-thiazolidinone | istanbul.edu.tr |
| 5-methyl-2-[...]-4-thiazolidinone | Morpholine | Reflux with formaldehyde | 5-methyl-5-morpholinomethyl-2-[...]-4-thiazolidinone | istanbul.edu.tr |
| 5-methyl-2-[...]-4-thiazolidinone | Pyrrolidine | Reflux with formaldehyde | 5-methyl-5-pyrrolidinomethyl-2-[...]-4-thiazolidinone | istanbul.edu.tr |
Regioselective and Stereoselective Synthetic Protocols
Achieving regioselectivity is crucial in the synthesis of complex heterocyclic systems derived from thiazolidinedione. One notable example is the copper(I)-catalyzed one-pot regioselective synthesis of indole-thiazolidine-2,4-dione coupled isoxazoles. This process involves initial N-propargylation and Knoevenagel condensation, followed by a regioselective cycloaddition reaction. The Knoevenagel condensation is a key step for creating the 5-ene-4-thiazolidinone intermediate, which involves modifying the C5 position of the thiazolidinone core. nih.gov The regioselectivity of the subsequent reaction ensures the formation of a specific isomer of the final isoxazole-coupled product.
While stereoselective syntheses are critical for producing enantiomerically pure compounds, the provided literature primarily focuses on regiocontrol in the context of thiazolidinedione derivatization.
Green Chemistry Principles in Thiazolidine-1,1-dione Synthesis
The application of green chemistry principles to the synthesis of thiazolidinedione derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of efficient catalysts, alternative reaction media, and solvent-free conditions. nih.gov
Catalyst Utilization (e.g., Urea, Piperidine, Metal Complexes)
A variety of catalysts have been employed to facilitate the synthesis of thiazolidinedione derivatives under greener conditions.
Urea: Deep eutectic solvents (DES), such as a combination of choline (B1196258) chloride and N-methylurea, have been successfully used as both the solvent and catalyst for the Knoevenagel condensation in thiazolidinedione synthesis. frontiersin.org This approach offers a biodegradable and low-cost alternative to traditional volatile organic solvents. frontiersin.org
Piperidine: Piperidine, often in combination with acetic acid, is a classic and effective catalyst for the Knoevenagel condensation between thiazolidine-2,4-dione and various aldehydes. researchgate.netmdpi.com This reaction is a cornerstone for producing 5-benzylidene-thiazolidine-2,4-dione derivatives. mdpi.com The use of microwave irradiation in conjunction with a piperidine catalyst can significantly shorten reaction times. mdpi.comresearchgate.net
Metal Complexes: Various metal-based catalysts have been developed for these syntheses. A combination of Cu(I) and Zn(II) has been used as a composite catalyst for a one-pot, four-component strategy to create a library of thiazolidine derivatives. nih.gov Additionally, nano-magnetic catalysts, such as nano-Fe₃O₄@SiO₂-supported ionic liquid (MNPs@SiO₂-IL), have proven effective in activating carbonyl and amine groups for the synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. nih.gov
The following table summarizes catalyst utilization in these syntheses:
| Catalyst System | Reaction Type | Advantage | Reference |
| Choline chloride: N-methylurea (DES) | Knoevenagel condensation | Biodegradable, dual solvent/catalyst | frontiersin.org |
| Piperidine / Acetic Acid | Knoevenagel condensation | Efficient, well-established | researchgate.netmdpi.com |
| Cu(I) and Zn(II) | One-pot, four-component synthesis | High-yielding, multicomponent strategy | nih.gov |
| MNPs@SiO₂-IL | Condensation | High to excellent yields, solvent-free | nih.gov |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and can lead to simpler product isolation. Several protocols for the synthesis of thiazolidine derivatives have been developed that operate without a solvent.
For instance, the one-pot synthesis of 1,3-thiazolidin-4-one derivatives using a nano-Fe₃O₄@SiO₂-supported ionic liquid catalyst proceeds efficiently in the absence of a solvent. nih.gov Another approach involves the use of ammonium (B1175870) persulfate (APS) as an economical catalyst for the cyclocondensation reaction to form 1,3-thiazolidin-4-ones at 90 °C under solvent-free conditions, achieving high yields. nih.gov Microwave-assisted, solvent-free synthesis using Amberlite IR-120H resin as a reusable catalyst has also been reported to afford high yields of thiazolidine derivatives in significantly reduced reaction times compared to conventional methods. nih.gov In some cases, reactions can proceed without any catalyst or solvent, such as the reaction between inactive aziridine (B145994) and aroyl isothiocyanates at room temperature to produce 2-iminothiazolidines. nih.gov
Structure Activity Relationship Sar Studies of 5 Phenyl 1λ⁶,2 Thiazolidine 1,1 Dione Analogues
Correlating Substituent Effects with Biological Activity and Molecular Target Affinity
The biological response of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione analogues is intricately linked to the nature and position of substituents on the core structure. Modifications, particularly on the phenyl ring and the thiazolidine (B150603) nucleus, can profoundly influence interactions with molecular targets, thereby modulating the compound's efficacy and selectivity. researchgate.net
The substitution of the phenyl ring at the 5-position with other aromatic or heterocyclic moieties is a key strategy for modifying the activity profile of thiazolidine-based compounds. Research indicates that the phenyl ring itself is often crucial for activity. nih.gov However, its replacement or substitution pattern can fine-tune the compound's interaction with specific biological targets.
For instance, in studies on related thiazolidinedione derivatives as α-glucosidase inhibitors, replacing the phenyl moiety with a thiophene (B33073) ring resulted in a significant decrease in activity. fpub.org Conversely, the introduction of chloro and rhodanine (B49660) groups at the 2- and 4-positions of the phenyl ring was found to be effective for inhibiting α-glucosidase activity. fpub.org In the context of anticancer activity, SAR studies on certain thiazolidine derivatives revealed that the presence of a phenyl ring was critical. nih.gov When this ring was replaced with other cyclic systems in a series of 4-hydroxy-thiazolidine-2-thiones, the activity against the pyruvate (B1213749) kinase M2 isoform (PKM2) was negatively affected. nih.gov
The table below summarizes findings on how different substituents on the phenyl ring of thiazolidine analogues influence their biological activity.
| Substituent/Modification | Position | Biological Target/Activity | Observed Effect on Activity | Source |
|---|---|---|---|---|
| Thiophene | Replaces Phenyl Ring | α-Glucosidase Inhibition | Remarkable decrease | fpub.org |
| Chloro and Rhodanine groups | 2- and 4-positions of Phenyl Ring | α-Glucosidase Inhibition | Effective inhibition | fpub.org |
| Replacement with other rings | Replaces Phenyl Ring | PKM2 Activation | Affected activity | nih.gov |
| 4-NO₂, 3-NO₂, 4-Cl | Phenyl Ring | Anticancer (PC3 cells) | Notable potency | researchgate.net |
| 4-OCH₃, 4-OCH₂CH₃ | Phenyl Ring | Antifungal (C. albicans) | Considerable efficacy | researchgate.net |
The electronic and steric properties of substituents play a critical role in defining the biological activity of thiazolidine analogues. nih.gov These properties are often quantified using various descriptors to establish clear relationships between chemical structure and biological function. nih.govdigitellinc.com
Electronic Effects: The presence of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on the aromatic ring can dramatically alter molecular interactions. In one study on thiazolidine derivatives, the introduction of EWGs such as chloro (Cl), bromo (Br), and iodo (I) groups increased anticancer activity. nih.gov Conversely, the presence of an EDG like a 2-methyl group led to a decrease in activity. nih.gov In another series targeting the PKM2 enzyme, EWGs on the benzene (B151609) ring were found to deactivate the enzyme. nih.gov Similarly, EDGs like methoxy (B1213986) (-OCH₃) at the meta and para positions also decreased activity, while a methyl group at the ortho position enhanced it. nih.gov
Steric Effects: The size and spatial arrangement of substituents (steric hindrance) also govern how the molecule fits into the binding pocket of a target protein. researchgate.net Large, bulky groups can prevent optimal binding, leading to reduced activity. nih.gov For example, large substituents showing steric hindrance on the benzene ring of 4-hydroxy-thiazolidine-2-thiones resulted in the deactivation of PKM2. nih.gov QSAR studies on other thiazolidinone derivatives have suggested that the substitution of a bulky group with higher polarizability could enhance antibacterial and antifungal potency. chalcogen.ro
The following table details the observed impact of electronic and steric properties of substituents on the activity of thiazolidine analogues.
| Substituent Type | Example Substituents | Position | Biological Activity | Observed Effect | Source |
|---|---|---|---|---|---|
| Electron-Withdrawing (EWG) | -Cl, -Br, -I | Phenyl Ring | Anticancer | Increased activity | nih.gov |
| Electron-Donating (EDG) | 2-Methyl | Phenyl Ring | Anticancer | Decreased activity | nih.gov |
| Electron-Donating (EDG) | -CH₃, -OCH₃ | meta, para | PKM2 Activation | Decreased activity | nih.gov |
| Electron-Donating (EDG) | -CH₃ | ortho | PKM2 Activation | Increased activity | nih.gov |
| Large/Bulky Groups | Not specified | Phenyl Ring | PKM2 Activation | Deactivated enzyme | nih.gov |
| Bulky Group (High Polarizability) | Not specified | General | Antimicrobial | Enhanced potency | chalcogen.ro |
Hydrogen bonds are critical for the specific recognition between a ligand and its biological target. The hydrogen bonding potential of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione analogues is influenced by substituents and the core structure itself. The sulfone group (1,1-dione) is particularly relevant, as its oxygen atoms can act as hydrogen bond acceptors. mdpi.com
Studies on related thiazolidinedione derivatives have shown that substituents on the aryl moiety can affect the molecule's ability to form hydrogen bonds. nih.gov The capacity to form specific hydrogen bonds with amino acid residues in a target's active site, such as tyrosine or alanine, can be essential for maintaining biological activity. nih.gov Furthermore, the formation of intramolecular hydrogen bonds can shield polar groups, which may improve membrane permeability and oral absorption. rsc.org These weak intramolecular interactions, such as those observed between C-H and heteroatoms (O, Cl, N), can also lock the molecule into a preferred conformation (rotamer), thus influencing its flexibility and how it presents itself to the receptor. sapub.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of compounds with their biological activities. researchgate.net For thiazolidine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their potency.
A QSAR study on thiazolidinedione derivatives as inhibitors of soybean lipoxygenase developed a statistically significant model (R² = 0.88) using 3D-MoRSE (Mor29m), 2D-autocorrelation (G2u), and 2D-descriptor (MAXDP) descriptors. nih.gov Another analysis of thiazole (B1198619) derivatives used descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (E LUMO) to build predictive models for inhibitory activity. researchgate.net For a series of N-(2-5-Dimethyl-4-oxo-thiazolidin-3-yl)-nicotinamide derivatives, QSAR studies indicated that hydrophobic parameters (i.e., partition coefficient) and the presence of bulky groups with high polarizability were correlated with enhanced antimicrobial activity. chalcogen.ro
The table below presents examples of QSAR models developed for thiazolidine and thiazole derivatives.
| Compound Class | Biological Activity | Key Descriptors | Model Statistics | Source |
|---|---|---|---|---|
| Thiazolidinediones | Soybean Lipoxygenase Inhibition | Mor29m, G2u, MAXDP | R² = 0.88; Q²loo = 0.77 | nih.gov |
| Thiazole Derivatives | PIN1 Inhibition | MR, LogP, E LUMO, J | R² = 0.76 (MLR); R² = 0.98 (ANN) | researchgate.net |
| N-(2-5-Dimethyl-4-oxo-thiazolidin-3-yl)-nicotinamide Derivatives | Antimicrobial | Hydrophobicity (log P), Bulk, Polarizability | Qualitative correlation | chalcogen.ro |
Pharmacophore Development and Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is crucial for designing new compounds with improved affinity and selectivity. nih.gov
For thiazolidine-based scaffolds, pharmacophore models have been developed for various targets. In the design of VEGFR-2 inhibitors, a ligand-based approach utilized (Z)-5-benzylidenethiazolidine-2,4-dione derivatives as a hetero-aromatic system to occupy the hinge region of the enzyme's active site. nih.gov The model also included functional groups like amides or hydrazides, which provide hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) atoms to interact with key residues such as Glu883 and Asp1044. nih.gov Another study used Petra/Osiris/Molinspiration (POM) analysis to identify distinct pharmacophore sites for antifungal and antitumor activities in a series of 2,2′-(1,4-phenylene)bis(N‐substituted phenylthiazolidine‐4‐amide) derivatives. researchgate.net This highlights how different arrangements of features on the same core scaffold can be optimized for different therapeutic targets.
Key pharmacophoric features identified for thiazolidine analogues include:
A central hetero-aromatic system (e.g., the thiazolidine ring). nih.gov
Strategically placed hydrogen bond donors and acceptors. nih.gov
Specific hydrophobic and aromatic regions to interact with corresponding pockets in the receptor.
Computational Chemistry and in Silico Approaches in 5 Phenyl 1λ⁶,2 Thiazolidine 1,1 Dione Research
Molecular Docking Studies for Ligand-Protein Binding Characterization
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For derivatives of the thiazolidine (B150603) scaffold, docking studies have been instrumental in elucidating their mechanism of action against various therapeutic targets. These studies help in understanding the binding conformations and intermolecular interactions that stabilize the ligand-protein complex.
Research on related thiazolidine-2,4-dione derivatives has demonstrated their potential to bind to a range of enzymes and receptors. For instance, docking simulations have been used to investigate these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov In these simulations, the thiazolidine-2,4-dione motif typically occupies the hinge region of the ATP binding pocket, forming crucial hydrogen bonds with key amino acid residues like Cysteine919. semanticscholar.org The phenyl group often extends into a hydrophobic pocket, contributing to the binding affinity. semanticscholar.org
Similarly, docking studies have been performed to evaluate thiazolidine derivatives as potential antibacterial agents by targeting enzymes like bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase. scispace.com These simulations predict strong binding affinities and identify key interactions, such as hydrogen bonds and van der Waals forces, that are essential for inhibitory activity. scispace.com The insights gained from these studies are crucial for the rational design of new derivatives with improved potency.
Table 1: Representative Molecular Docking Results for Thiazolidine Derivatives Against Various Targets
| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| (Z)-5-benzylidenethiazolidine-2,4-dione | VEGFR-2 | - | Cys919, Glu885, Asp1046 | semanticscholar.org |
| 5-benzylidene-2-(phenylimino)thiazolidin-4-one | Enoyl-ACP Reductase | -8.6 | - | scispace.com |
| Thiazolidine-2,4-dione | Peroxisome proliferator-activated receptor-γ (PPAR-γ) | - | Ser289, Arg288, Cys285 | semanticscholar.org |
Note: Docking scores and specific interacting residues can vary based on the specific derivative and software used.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For the 5-phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold and its analogs, DFT calculations provide valuable information on several key properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). mdpi.com
The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. casjournal.org DFT studies on thiazolidinedione derivatives have shown that intramolecular charge transfer can occur within the molecule. mdpi.com The MEP map is used to visualize the charge distribution and predict how a molecule will interact with biological receptors. mdpi.com Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. These calculations help in understanding how structural modifications to the phenyl ring or the thiazolidine core can influence the compound's electronic properties and, consequently, its biological activity. mdpi.comespublisher.com
Table 2: DFT-Calculated Quantum Chemical Descriptors for Thiazolidinedione Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| (Z)-5-(2-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione | - | - | 3.7695 | casjournal.org |
| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | - | - | 1.11 | jmchemsci.com |
Note: Values are illustrative and depend on the specific compound and computational parameters.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and biomolecular complexes over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. nih.govnih.gov For compounds based on the 5-phenyl-1λ⁶,2-thiazolidine-1,1-dione core, MD simulations can validate the docking results by monitoring the ligand's conformational changes and its interactions within the binding site over a set period, often on the nanosecond scale. nih.gov
These simulations provide insights into the flexibility of the protein and the ligand, and help to confirm that the key interactions observed in docking are maintained over time. nih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation can indicate the stability of the complex. A stable complex, where the ligand does not dissociate from the binding pocket, provides stronger evidence for the predicted binding mode. nih.govnih.gov
Prediction of Pharmacological Profiles and Drug-Likeness (e.g., ADMET computational analysis)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties and potential toxicity of a compound. This computational analysis helps to filter out candidates that are likely to fail in later stages of development due to poor drug-like properties. nih.gov For derivatives of the thiazolidine scaffold, various ADMET parameters are calculated to assess their potential as orally active drugs. researchgate.net
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut. nih.govmdpi.com
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are calculated to understand the compound's distribution in the body. nih.gov
Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five is evaluated. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.govnih.gov
Toxicity: Predictions for properties like mutagenicity (AMES test), carcinogenicity, and eye irritation are also performed. nih.gov
Many studies on thiazolidinedione derivatives have shown that they generally exhibit favorable ADMET profiles, meeting the criteria for drug-likeness according to Lipinski's rules and showing good potential for human intestinal absorption. nih.govnih.gov
Table 3: Predicted ADMET Properties for a Representative Thiazolidinedione Derivative
| ADMET Parameter | Predicted Value/Outcome | Significance |
|---|---|---|
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | High | Indicates good intestinal permeability |
| Blood-Brain Barrier (BBB) Penetration | Varies | Predicts ability to cross into the central nervous system |
| AMES Toxicity | Non-toxic | Low potential for mutagenicity |
Source: Synthesized from findings in references nih.govnih.govresearchgate.netmdpi.com.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals, Steric Repulsions)
The biological activity of a drug molecule is fundamentally governed by its non-covalent interactions with its protein target. Computational tools are essential for identifying and characterizing these interactions in detail. For the 5-phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold, analyses derived from molecular docking and MD simulations reveal the specific forces that stabilize its binding.
Hydrogen Bonding: This is often the most critical directional interaction for specificity. The carbonyl groups on the thiazolidine ring are common hydrogen bond acceptors, frequently interacting with backbone amide protons or polar side chains of amino acids like cysteine, serine, and arginine in the active site. semanticscholar.org
Hydrophobic and Van der Waals Interactions: The phenyl ring is a key contributor to these interactions. It typically fits into hydrophobic pockets lined with nonpolar amino acid residues such as isoleucine, leucine, and phenylalanine, significantly enhancing binding affinity. semanticscholar.org
π-π Stacking: The aromatic phenyl ring can also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine within the binding site, further stabilizing the complex.
Understanding this intricate network of non-covalent interactions is crucial for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to optimize its binding and improve its biological efficacy. scielo.org.mx
Advanced Analytical Methodologies for 5 Phenyl 1λ⁶,2 Thiazolidine 1,1 Dione Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, enabling its separation from complex mixtures and its precise quantification.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of thiazolidinedione derivatives. While specific HPLC methods for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione are not extensively detailed in the provided results, the analytical approaches for similar compounds can be extrapolated. For instance, the analysis of other thiazolidinediones often employs reverse-phase columns, such as C18, with mobile phases consisting of mixtures of aqueous buffers and organic solvents like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly achieved using UV detectors at specific wavelengths.
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water or Acetonitrile:Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at specific λmax |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and selectivity for the analysis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. For related thiazolidinedione compounds, LC-MS/MS methods have been developed for quantification in biological matrices like mouse serum. nih.gov These methods often utilize a C18 column and a gradient elution program. nih.gov The mass spectrometer is typically equipped with an electrospray ionization (ESI) source and operated in multiple reaction monitoring (MRM) mode for high specificity. nih.gov
| Parameter | Typical Condition |
|---|---|
| LC Column | Columbus C-18 (2mm×50mm, 5μm) nih.gov |
| Mobile Phase | Gradient of 15μM ammonium (B1175870) acetate (B1210297) in 2% methanol and 100% methanol nih.gov |
| Ionization | Electrospray Ionization (ESI), Negative Mode nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) nih.gov |
The coupling of liquid chromatography with ultraviolet (UV) or electrochemical detection (ECD) provides alternative methods for the quantification of thiazolidine (B150603) derivatives. For thiazolidine, an LC-UV method has been described using a C18 column with a mobile phase of methanol and water containing a phosphate (B84403) buffer, with UV detection at 216 nm. mdpi.com A comparable LC-ECD method demonstrated good linearity over a specific concentration range. mdpi.com While these methods were applied to the parent thiazolidine ring, they demonstrate the potential for developing similar analytical protocols for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For derivatives of thiazolidine, both ¹H NMR and ¹³C NMR are employed to identify the chemical environment of each proton and carbon atom. For example, in a related 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione, the signals of the aromatic protons show complex multiplicity due to the lack of symmetry. researchgate.net While specific NMR data for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is not available in the search results, the general principles of NMR analysis of similar heterocyclic compounds would apply.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Phenyl group) | ~7.0-8.0 |
| ¹H | CH and CH₂ Protons (Thiazolidine ring) | ~3.0-5.0 |
| ¹³C | Aromatic Carbons (Phenyl group) | ~120-140 |
| ¹³C | CH and CH₂ Carbons (Thiazolidine ring) | ~40-70 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For thiazolidinedione derivatives, characteristic IR bands include those for N-H stretching, C=O stretching, and C-N stretching. biointerfaceresearch.com For instance, in a 5-(3-nitro-arylidene)-thiazolidine-2,4-dione derivative, a strong symmetric stretching vibration of NH was observed at 3485 cm⁻¹, and C=C stretching vibrations for the phenyl ring were detected between 1600 and 1500 cm⁻¹. biointerfaceresearch.com For 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, characteristic peaks for the sulfone group (S=O stretching) would also be expected, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3500-3300 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~3000-2850 |
| C=C (aromatic) | Stretching | ~1600-1450 |
| S=O (sulfone) | Asymmetric & Symmetric Stretching | ~1350-1300 & ~1160-1120 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds, including 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it provides high selectivity and sensitivity for quantifying the analyte in complex mixtures.
In MS analysis, the molecule is first ionized and then fragmented. The resulting mass-to-charge (m/z) ratio of the molecular ion confirms the compound's molecular weight. The fragmentation pattern, which is the collection of smaller fragment ions, provides a "fingerprint" that helps to confirm the molecular structure.
For 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, the fragmentation pattern would be expected to arise from the cleavage of the bonds within the thiazolidine ring and the loss of specific functional groups. Key fragmentation pathways would likely include:
Loss of SO₂: The sulfone group (SO₂) is a common neutral loss, which would result in a significant fragment ion.
Cleavage of the thiazolidine ring: The five-membered ring can fragment in predictable ways, leading to characteristic ions.
Loss of the phenyl group: Cleavage of the bond connecting the phenyl group to the thiazolidine ring would produce ions corresponding to both the phenyl cation and the remaining heterocyclic structure.
The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺) or those stabilized by the aromatic phenyl ring, often dictates the most abundant peaks (base peaks) in the mass spectrum. chemguide.co.uk
A study on a related thiazolidinedione derivative, 5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione (NL-1), utilized LC-MS/MS with multiple reaction monitoring (MRM) for quantification. This highly sensitive technique involves selecting a specific precursor ion (the molecular ion) and monitoring a specific product ion formed after fragmentation. This approach ensures high specificity and is suitable for pharmacokinetic studies.
Table 1: Illustrative LC-MS/MS Parameters for a Thiazolidinedione Derivative (NL-1)
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (NL-1) | m/z 334 → 263 |
| MRM Transition (Internal Standard) | m/z 250 → 179 |
Data is for the related compound NL-1 and serves as an example of the technique.
Electrochemical Methods for Detection and Study
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. Given the presence of the sulfur and nitrogen heteroatoms and the phenyl group, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is expected to be electrochemically active. Studies on the parent compound, thiazolidine, demonstrate that the thiazolidine ring system can be readily oxidized at electrodes like gold (Au) or platinum (Pt). mdpi.comnih.gov
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that can reveal the oxidation and reduction potentials of the analyte. For thiazolidine derivatives, CV has been used to study their electrochemical behavior at different electrodes and in various supporting electrolytes. mdpi.comresearchgate.net For instance, research on thiazolidine showed that a gold electrode provided a better-defined oxidation peak compared to a platinum electrode. mdpi.com The peak current in a cyclic voltammogram is influenced by factors such as analyte concentration, scan rate, and the pH of the supporting electrolyte. mdpi.com
Differential pulse voltammetry is a more sensitive technique than CV, designed to minimize background charging currents, which enhances the signal-to-noise ratio. wikipedia.orgpineresearch.com This makes DPV particularly well-suited for quantitative analysis at low concentrations. maciassensors.com The technique superimposes small voltage pulses on a linear potential ramp, and the difference in current is measured just before and at the end of each pulse. wikipedia.org This results in a peaked voltammogram where the peak height is directly proportional to the concentration of the analyte. wikipedia.org DPV has been successfully applied to study various sulfur-containing heterocyclic compounds. mdpi.comresearchgate.net In a study of thiazolidine, DPV was used to investigate the effect of pH on the electrochemical response, finding that the maximum peak current was obtained between pH 6.80 and 10.76. mdpi.com
Amperometric sensing involves holding the electrode at a constant potential—determined from CV or DPV studies to be optimal for the analyte's oxidation or reduction—and measuring the current as a function of time. This technique is often coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC) for quantitative measurements. nih.gov A study on thiazolidine developed a flow-through chronoamperometric sensor using a gold electrode. mdpi.comnih.gov The method demonstrated good agreement with commercial amperometric detectors and offered a valid alternative to UV detection for liquid chromatography. mdpi.com
Method Development and Validation Parameters (e.g., Sensitivity, Linearity, Limit of Quantification)
The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. ijrar.comresolian.comut.ee Key parameters are established during method development and validation.
Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. In voltammetric methods, sensitivity corresponds to the slope of the calibration curve.
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. resolian.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govjuniperpublishers.com The limit of detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified. nih.govjuniperpublishers.com
Analytical methods developed for related thiazolidine compounds have demonstrated excellent performance in these areas.
Table 2: Performance Parameters for Analytical Methods of Thiazolidine
| Method | Analyte | Linear Range | Correlation Coefficient (r) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| LC-ECD (Amperometry) | Thiazolidine | 0.05 - 6.40 µg/mL | 0.9953 | 1 ng | mdpi.com |
| Chronoamperometric Sensor | Thiazolidine | 0.05 - 16 mg/L | 0.9961 | 1 ng | mdpi.comnih.gov |
These data, for the parent compound thiazolidine, illustrate the typical performance achievable with electrochemical methods for this class of compounds.
Future Directions and Research Opportunities for 5 Phenyl 1λ⁶,2 Thiazolidine 1,1 Dione
Rational Design of Next-Generation Thiazolidine-1,1-dione Derivatives with Enhanced Specificity
The rational design of new 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione derivatives is a key area for future research, aiming to improve their selectivity and potency for specific biological targets. The thiazolidine-2,4-dione scaffold is considered a privileged structure in medicinal chemistry due to the potential for substitutions at various positions, significantly influencing its biological activity. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation compounds. nih.gov
Key strategies for the rational design of novel derivatives include:
Modification of the Phenyl Ring: The phenyl group at the C-5 position is a prime site for modification. The introduction of various substituents, such as electron-withdrawing or electron-donating groups, can alter the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with target proteins. For instance, the presence of a cyano moiety on a phenyl group attached to the thiazolidine-2,4-dione ring has shown notable activity in some studies. nih.gov
Substitution at the N-3 Position: The nitrogen atom at the 3-position of the thiazolidine (B150603) ring offers another valuable point for chemical modification. nih.gov Research has shown that an unsubstituted nitrogen at this position can be essential for binding to certain targets. nih.govsemanticscholar.org Conversely, the introduction of specific substituents at N-3 can be leveraged to explore new biological activities and enhance target specificity.
Creation of Hybrid Molecules: Combining the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold with other known pharmacophores can lead to the development of hybrid molecules with potentially enhanced or novel biological activities. This approach aims to integrate the beneficial properties of different molecular fragments into a single compound.
The synthesis of these novel derivatives often involves well-established chemical reactions, such as the Knoevenagel condensation, which is a common method for preparing 5-arylidene-thiazolidine-2,4-diones. nih.govsemanticscholar.orgmdpi.com The general synthetic approach allows for the systematic introduction of diverse functionalities, facilitating the exploration of a wide chemical space.
Below is a table summarizing key considerations for the rational design of next-generation thiazolidine-1,1-dione derivatives:
| Design Strategy | Rationale | Example Synthetic Approach |
| Phenyl Ring Modification | To modulate electronic and steric properties for improved target binding. | Knoevenagel condensation of substituted benzaldehydes with thiazolidine-2,4-dione. nih.govsemanticscholar.org |
| N-3 Position Substitution | To explore new binding interactions and alter pharmacokinetic properties. | Alkylation or acylation of the nitrogen at the 3-position. nih.gov |
| Hybrid Molecule Synthesis | To combine pharmacophoric features for synergistic or multi-target effects. | Coupling of the thiazolidine-2,4-dione core with other bioactive moieties. nih.gov |
Exploration of Multi-Targeting Approaches for Complex Biological Systems
The thiazolidine-2,4-dione nucleus is recognized as a multi-targeted scaffold, capable of interacting with various biological targets and influencing multiple signaling pathways. nih.gov This inherent polypharmacology presents a significant opportunity for the development of agents that can address complex biological systems, where a single-target approach may be insufficient. Future research should focus on systematically exploring and harnessing the multi-targeting potential of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione and its derivatives.
Thiazolidine-2,4-diones have been shown to affect a range of biological processes by modulating different targets. nih.gov For instance, they have been investigated for their activity on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in glucose and lipid metabolism. nih.gov Beyond metabolic targets, these compounds have shown effects on various signaling cascades implicated in cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt pathways. nih.gov
The affinity of 5-ene-4-thiazolidinones for various targets can be viewed as an advantage in developing polypharmacological approaches. ump.edu.pl The exploration of these multi-targeting capabilities could involve:
Systematic Screening: Evaluating new derivatives against a broad panel of biological targets to identify their full spectrum of activity.
Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which these compounds exert their effects on different pathways.
Computational Modeling: Utilizing molecular docking and other in silico methods to predict potential targets and guide the design of derivatives with desired multi-targeting profiles. nih.gov
A summary of potential target classes for thiazolidine-1,1-dione derivatives is presented in the table below:
| Target Class | Potential Biological Relevance |
| Nuclear Receptors (e.g., PPARγ) | Regulation of metabolism and cellular differentiation. nih.govnih.gov |
| Kinases (e.g., VEGFR-2) | Modulation of cell signaling pathways involved in proliferation and angiogenesis. bohrium.comnih.gov |
| Enzymes (e.g., α-glucosidase) | Intervention in carbohydrate metabolism. dntb.gov.ua |
| Topoisomerases | Interference with DNA replication and repair processes. nih.gov |
Integration with Advanced Delivery Systems for Targeted Research Applications
To maximize the research potential of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione and its derivatives, particularly in complex biological systems, their integration with advanced delivery systems is a promising avenue. While the intrinsic properties of a compound are crucial, its efficacy in a research setting can be significantly enhanced by ensuring it reaches the desired site of action in a targeted and controlled manner. Advanced delivery systems can address challenges such as poor solubility, non-specific distribution, and rapid metabolism, thereby improving the pharmacokinetic and pharmacodynamic profiles of the investigational compound. researchgate.net
Future research in this area could focus on:
Nanoparticle-based delivery: Encapsulating the thiazolidine-1,1-dione derivatives within nanoparticles, such as liposomes, micelles, or polymeric nanoparticles, can improve their solubility and stability. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types or tissues.
Prodrug strategies: Designing prodrugs of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione that are inactive until they reach the target site, where they are converted to the active form by specific enzymes or physiological conditions. This approach can enhance selectivity and reduce off-target effects.
Stimuli-responsive systems: Developing delivery systems that release the encapsulated compound in response to specific internal or external stimuli, such as changes in pH, temperature, or the presence of specific enzymes. This allows for on-demand release at the site of interest.
The table below outlines potential advanced delivery strategies and their benefits for research applications of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione derivatives:
| Delivery System | Potential Advantages in Research |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, and can be surface-modified for targeting. |
| Polymeric Nanoparticles | High stability, controlled release kinetics, and tunable properties. |
| Micelles | Effective for solubilizing poorly water-soluble compounds. |
| Prodrugs | Improved pharmacokinetic properties and site-specific activation. |
Synergistic Combinations with Other Investigational Agents in Research Models
Investigating the synergistic potential of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione and its derivatives in combination with other investigational agents is a critical area for future research. In complex biological systems, targeting a single pathway is often insufficient. A multi-pronged approach, where different pathways are simultaneously modulated, can lead to enhanced efficacy and potentially overcome resistance mechanisms.
The combination of the thiazolidine-2,4-dione scaffold with other pharmacologically attractive fragments to create hybrid molecules is one strategy to achieve synergistic effects. nih.gov An alternative and complementary approach is the co-administration of a 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione derivative with another distinct investigational agent.
Future research on synergistic combinations could explore:
Combination with agents targeting complementary pathways: For example, in cancer research models, combining a thiazolidine-1,1-dione derivative that affects a specific signaling pathway with an agent that targets a different aspect of tumor biology, such as angiogenesis or apoptosis. nih.gov
Overcoming resistance: Investigating whether a 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione derivative can sensitize cells to another investigational agent, thereby overcoming acquired or intrinsic resistance.
Dose reduction: Exploring if the combination of two agents allows for the use of lower concentrations of each, potentially reducing off-target effects while maintaining or enhancing the desired biological effect.
The following table provides examples of potential synergistic combinations in different research contexts:
| Research Area | Potential Combination Agent Class | Rationale for Synergy |
| Oncology Research | Kinase inhibitors, apoptotic inducers, anti-angiogenic agents | Targeting multiple cancer hallmarks simultaneously. nih.govnih.gov |
| Metabolic Disease Research | Agents affecting insulin (B600854) secretion or glucose uptake | Complementary mechanisms for regulating glucose homeostasis. nih.gov |
| Infectious Disease Research | Antimicrobial agents with different mechanisms of action | Potentiating antimicrobial effects and combating resistance. mdpi.com |
By systematically exploring these future directions, the scientific community can unlock the full potential of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione and its derivatives as valuable tools for investigating complex biological systems and as scaffolds for the development of novel therapeutic agents.
Q & A
Q. Mitigation strategies :
- Use standardized assays (e.g., NIH/NCATS guidelines).
- Perform comparative studies with structurally defined analogs .
Advanced: What computational methods predict the pharmacological potential of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione?
Answer:
- Molecular docking : Screens against targets like PPAR-γ or COX-2, prioritizing hydrogen bonding (e.g., sulfone O atoms) and π-π stacking (phenyl group) .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting logP (~2.5) and P-glycoprotein substrate risks .
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
Advanced: How do reaction conditions influence regioselectivity in multi-step syntheses of thiazolidine derivatives?
Answer:
Regioselectivity is controlled by:
- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the para position of the phenyl ring .
- Solvent effects : Polar solvents stabilize transition states for sulfone formation over side reactions .
- Temperature : Lower temps (≤80°C) favor kinetic products, while higher temps (≥100°C) promote thermodynamic control .
Advanced: What strategies optimize yield in scale-up syntheses of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione?
Answer:
- Continuous flow systems : Reduce reaction time and improve heat transfer for exothermic steps .
- Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) ensures consistent quality .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~242–250 g/mol (analogs) | |
| LogP (Predicted) | 2.3–2.7 | |
| Thermal Stability | Decomposes at >200°C | |
| Solubility in DMSO | ≥50 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
